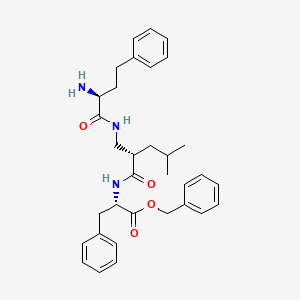![molecular formula C19H30BrNO3 B13149967 endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves multiple steps. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 8,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the optimal conditions for the reaction.
Chemical Reactions Analysis
Types of Reactions
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the treatment of respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves its interaction with specific molecular targets in the body. It binds to muscarinic acetylcholine receptors, inhibiting their activity and leading to bronchodilation. This action is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Comparison with Similar Compounds
Similar Compounds
Ipratropium Bromide: Another bronchodilator with a similar structure but different pharmacokinetic properties.
Tiotropium Bromide: A long-acting bronchodilator used in the management of COPD.
Atropine: A compound with similar anticholinergic properties but used primarily for different medical indications.
Uniqueness
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide is unique due to its specific binding affinity and duration of action, making it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C19H30BrNO3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(1R,3R)-3-(3-hydroxy-2-phenylpropanoyl)oxycycloheptyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C19H30NO3.BrH/c1-20(2,3)16-11-7-8-12-17(13-16)23-19(22)18(14-21)15-9-5-4-6-10-15;/h4-6,9-10,16-18,21H,7-8,11-14H2,1-3H3;1H/q+1;/p-1/t16-,17-,18?;/m1./s1 |
InChI Key |
XTELKCNEYAXITI-CEYVOKQTSA-M |
Isomeric SMILES |
C[N+](C)(C)[C@@H]1CCCC[C@H](C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
C[N+](C)(C)C1CCCCC(C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)

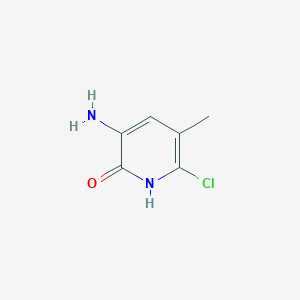
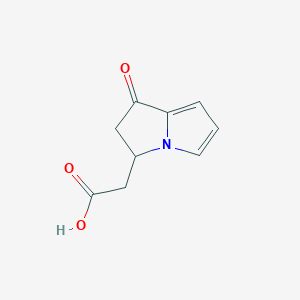
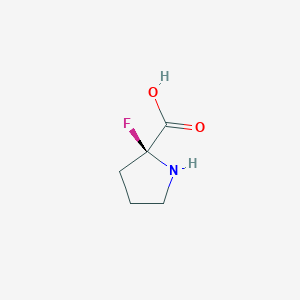
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
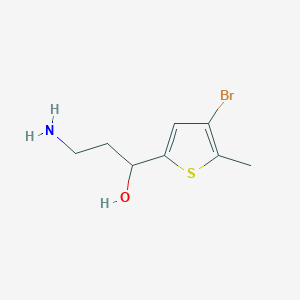
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
